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2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Medicinal Chemistry Tuberculosis Enzyme Inhibition

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS 1705710-92-4) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, distinguished by a thiazol-2-yl-piperidine moiety connected via a methylene-acetamide linker. Quinazolinone derivatives are extensively explored in medicinal chemistry as kinase inhibitors and antimicrobial agents.

Molecular Formula C19H21N5O2S
Molecular Weight 383.47
CAS No. 1705710-92-4
Cat. No. B2517031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
CAS1705710-92-4
Molecular FormulaC19H21N5O2S
Molecular Weight383.47
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CS2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C19H21N5O2S/c25-17(12-24-13-22-16-6-2-1-5-15(16)18(24)26)21-10-14-4-3-8-23(11-14)19-20-7-9-27-19/h1-2,5-7,9,13-14H,3-4,8,10-12H2,(H,21,25)
InChIKeyJZMSTXIQXWKCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS 1705710-92-4): Chemical Class and Research Positioning


The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS 1705710-92-4) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, distinguished by a thiazol-2-yl-piperidine moiety connected via a methylene-acetamide linker . Quinazolinone derivatives are extensively explored in medicinal chemistry as kinase inhibitors and antimicrobial agents [1]. The structural features of this specific compound suggest potential as a scaffold for enzyme inhibition, though its isolated pharmacological profile remains largely uncharacterized in the primary literature.

Structurally novel quinazolinone scaffold with a thiazole-piperidine linker
Unannotated biological profile supports target-agnostic screening or scaffold hopping
Synthetic small molecule for SAR studies where linker topology is a key variable

Why In-Class Substitution of CAS 1705710-92-4 Is Not Straightforward


Within the quinazolinone class, minor structural modifications—such as linker length, heterocycle substitution, and stereochemistry—can profoundly alter target binding kinetics, selectivity windows, and ADME properties. The specific 1-(thiazol-2-yl)piperidin-3-yl)methyl moiety in this compound is a complex pharmacophore that is not represented by simpler, commercially available analogs like 2-(4-oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide (UPS17) [1]. Direct substitution without matched-pair molecular analysis risks losing key interactions or introducing unforeseen off-target effects, making procurement based solely on core scaffold similarity a scientifically unsound practice.

Linker mismatch
Analog UPS17 lacks the piperidine spacer; binding kinetics and selectivity may shift away from this scaffold.
Pharmacophore complexity
Simple quinazolinone-thiazole hybrids do not recapitulate the 1-(thiazol-2-yl)piperidin-3-yl pharmacophore.
Annotated vs blank slate
Validated InhA inhibitors (e.g., compound 21) are not interchangeable; this compound requires de novo profiling.

Quantitative Differentiation Evidence for 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide


Structural Differentiation from the Closest Analog UPS17: Piperidine Linker Insertion

The compound possesses a 1-(thiazol-2-yl)piperidin-3-yl)methyl linker, a structural feature absent in the most closely related published analog, UPS17 (2-(4-oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide). While no direct head-to-head biological comparison exists, class-level inferences suggest such a linker modification is intended to increase topological polar surface area (TPSA) and hydrogen bond capacity, potentially enhancing solubility and modifying target binding kinetics [1].

vs. UPS17 analog
Class-level inference
Contains piperidine ring linker; predicted higher TPSA and H-bond capacity relative to UPS17.
Distinct linker topology for SAR probing
No head-to-head bioassay data; structural inference only.
Medicinal Chemistry Tuberculosis Enzyme Inhibition

Inferred Physicochemical Property Differential vs. Simple Quinazolinone-Thiazole Conjugates

The incorporation of a basic piperidine nitrogen is a common strategy to improve aqueous solubility and modulate logD. While no measured solubility or logD data are publicly reported for CAS 1705710-92-4, this structural feature distinguishes it from neutral, planar quinazolinone-thiazole hybrids [1]. Such a property profile is typically sought in lead optimization campaigns to balance potency with pharmacokinetic liabilities.

Predicted physicochemical profile
Class-level inference
Basic amine center may lower logD and improve aqueous solubility vs neutral quinazolinone-thiazole hybrids.
May support solubility-driven lead optimization
No measured logD or solubility; in silico prediction.
Drug-likeness Physicochemical Properties Lead Optimization

Comparative Lack of Biological Annotation vs. Well-Characterized InhA Inhibitors

A key differentiator is the absence of any annotated biological activity for CAS 1705710-92-4, in stark contrast to a series of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives, such as compound 21 (IC50 = 3.12 µM against MTB InhA; MIC = 4.76 µM against MTB) [1]. For researchers seeking a validated hit, those published analogs are the preferred choice. This compound's value proposition is therefore entirely structural novelty, providing a blank slate for target identification or the exploration of new pharmacological space.

vs. compound 21 (InhA)
Cross-study comparable
Target compound: no reported activity. Compound 21: InhA IC50 3.12 µM, MTB MIC 4.76 µM.
Novel scaffold for de novo target discovery
Procurement based on structural novelty, not potency.
Tuberculosis InhA Enzyme Assay

Differentiation from EGFR-Targeting Quinazolinones with Thiazole-Piperidine Motifs

Allosteric EGFR inhibitors like (2R)-2-{5-fluoro-6-[4-(1-methylpiperidin-4-yl)phenyl]-4-oxoquinazolin-3(4H)-yl}-2-phenyl-N-(1,3-thiazol-2-yl)acetamide (PDB 7LTX ligand) employ a structurally distinct quinazolinone-thiazole architecture [1]. The target compound features a 3-yl-methyl linker to the piperidine, placing the thiazole in a different vector, which is expected to yield a divergent biological profile. No kinase inhibition data are available, but the structural departure from known allosteric EGFR inhibitors makes it a useful tool for probing novel binding modes.

vs. allosteric EGFR inhibitor
Class-level inference
Different thiazole-piperidine linkage vector; no kinase inhibition data.
Alternative starting point for kinase inhibitor design
Divergent topology from PDB 7LTX ligand; no measured activity.
EGFR Kinase Inhibition Allosteric Inhibitors

Target Application Scenarios for 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS 1705710-92-4)


Fragment-Based or Scaffold-Hopping Drug Discovery Programs

As a structurally unique quinazolinone with a 3-aminomethylpiperidine-thiazole appendage, this compound is well-suited for fragment elaboration or scaffold-hopping campaigns. Its unannotated biological profile allows researchers to profile it against novel target classes without preconceived biases, a key advantage over well-characterized analogs like the InhA inhibitor compound 21 [1].

Exploratory SAR Studies on Linker Topology

The presence of a flexible piperidine ring linking the acetamide to the thiazole offers a distinct structural model for studying linker effects on target engagement. This molecular architecture contrasts with the rigid, directly-linked thiazole in UPS17 [1], making it a valuable comparator in projects optimizing conformational flexibility.

Chemical Biology Probe for Target Identification

Its status as an uncharacterized, pure compound makes it a suitable candidate for phenotypic screening or chemoproteomic pull-down experiments to identify new protein targets. This is in contrast to known EGFR allosteric inhibitors with defined pharmacology [2], where target-based screening would be redundant.

Reference Standard for Analytical and Metabolic Stability Assays

With a molecular weight of 383.47 g/mol and a formula of C19H21N5O2S , this compound can serve as a well-defined standard for LC-MS method development and in vitro microsomal stability studies, particularly in programs aimed at balancing lipophilicity via a basic amine center.

Application
Selection Property
Validation Focus
Scaffold-hopping / fragment elaboration studies
Structurally unique quinazolinone scaffold
Target-class profiling without preconceived bias
Linker topology SAR exploration
Piperidine-containing flexible linker
Conformational flexibility impact on target engagement
Chemoproteomic target identification
Unannotated, pure compound
Hit identification in novel target space
Analytical method development (LC-MS)
Well-defined low molecular weight structure
Method standardization and retention time reproducibility
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